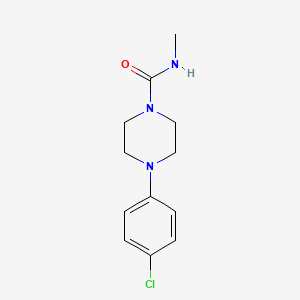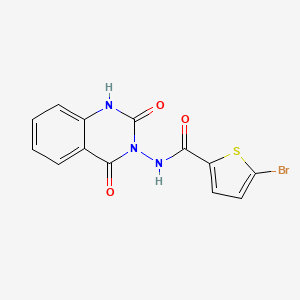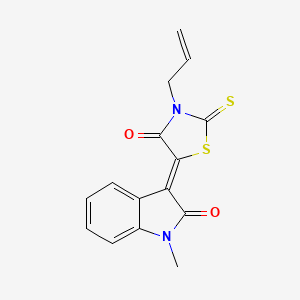![molecular formula C21H31ClN4O B4630583 2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)
2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds similar to 2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol often involves multi-step reactions, including the formation of piperazine and pyrrolidinyl moieties. For instance, compounds like 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol are prepared from bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine under optimized conditions to yield high purity products (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectral data. For example, the structure of Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide was established on the basis of IR, 1H-NMR, 13C-NMR, and mass spectral data, demonstrating the complexity and specificity of such analyses (O. Afzal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, condensation, and cyclization, contributing to their diverse chemical properties. For instance, nucleophilic displacements in substituted pyridine N-oxides involve reactions with piperidine in ethanol, showcasing the reactivity of these systems under various conditions (R. Johnson, 1966).
Scientific Research Applications
Synthesis Techniques
One-pot synthesis methods have been employed to create highly substituted piperidines, which are essential in various chemical transformations and pharmaceutical applications. For instance, the use of 1-methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst facilitates the synthesis of these compounds from aromatic aldehydes, anilines, and β-ketoesters, demonstrating a convenient approach to synthesizing complex molecules including piperazine derivatives (Sajadikhah et al., 2012).
Antibacterial and Anticancer Evaluation
New 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their antibacterial and anticancer activities. This includes the study of compounds like N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide and its derivatives, which show potent activity against S. aureus and a broad range of tumor cell lines (Bondock & Gieman, 2015).
Microwave-Assisted Synthesis
An efficient microwave-assisted synthesis method for creating polysubstituted 4H-Pyran derivatives has been developed. This procedure involves the condensation of various components, including 1H-pyrrol-2-yl derivatives, in the presence of a catalytic amount of piperidine, showcasing the versatility and efficiency of microwave-assisted synthesis in producing compounds with significant anticancer activity (Hadiyal et al., 2020).
Polymerization Catalysts
Studies on Palladium(II) complexes containing bidentate ligands, such as N-cycloalkyl 2-iminomethylpyridine, highlight their potential as catalysts in polymerization processes. These complexes, when utilized in the presence of modified methylaluminoxane, exhibit high catalytic activity for the polymerization of methyl methacrylate, opening new avenues for material synthesis and industrial applications (Kim et al., 2014).
Protective Groups in Polymer Chemistry
2-(Pyridin-2-yl)ethanol serves as an innovative protecting group for carboxylic acids in polymer chemistry. This group can be selectively removed post-polymerization, providing a novel approach to modifying polymer structures for various applications, such as the development of new materials with tailored properties (Elladiou & Patrickios, 2012).
properties
IUPAC Name |
2-[4-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN4O/c1-17(2)7-10-25-12-11-24(15-19(25)8-13-27)16-20-4-3-9-26(20)21-6-5-18(22)14-23-21/h3-6,9,14,17,19,27H,7-8,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWBIUCQSYWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=CC=CN2C3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![2-methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4630510.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)



![4-[(allylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4630563.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)
![5-imino-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4630590.png)
![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)
![3-[3-(2-nitrophenoxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4630596.png)
![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)
![3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4630608.png)
![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)